molecular formula C15H13NO2 B188658 2-(4-Methoxybenzyl)benzo[d]oxazole CAS No. 101554-05-6

2-(4-Methoxybenzyl)benzo[d]oxazole

Cat. No. B188658
M. Wt: 239.27 g/mol
InChI Key: GWYNJXSRJPAUCL-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzyl)benzo[d]oxazole” is a chemical compound with the molecular formula C15H13NO2 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzyl)benzo[d]oxazole” has been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set .

Scientific Research Applications

  • Antiproliferative Activity : Fu et al. (2018) synthesized novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment as antiproliferative agents targeting tubulin. Among these, a related compound showed potent antiproliferative activity against certain cells by inducing cell arrest and apoptosis, highlighting its potential in cancer research (Fu et al., 2018).

  • Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from a compound structurally similar to 2-(4-Methoxybenzyl)benzo[d]oxazole, showing significant inhibition activity, indicating potential applications in diabetes and obesity treatment (Bekircan et al., 2015).

  • Microwave-Assisted Synthesis : Chanda et al. (2012) discussed a microwave-assisted approach for synthesizing highly substituted benzo[d]oxazole derivatives. This method could be beneficial for drug discovery programs due to its efficiency and simplicity (Chanda et al., 2012).

  • Tubulin Polymerization Inhibition : He et al. (2020) synthesized arylpyridine derivatives with benzo[d]imidazole and benzo[d]oxazole side chains, showing significant antitumor activities against various cancer cell lines by inhibiting tubulin polymerization (He et al., 2020).

  • Potential Antifungal Agents : Ballari et al. (2017) synthesized benzyl-substituted thiobenzoazoles using an environmentally friendly approach, demonstrating interesting antifungal activity against several phytopathogenic fungi, suggesting potential use in agriculture (Ballari et al., 2017).

  • Anti-Proliferative Effects on Cancer Cells : Tangellamudi et al. (2018) designed 2-Aryl 5-hydroxy benzo[d]oxazoles as potential anticancer agents, showing selective growth inhibition of cancer cells with promising efficacy (Tangellamudi et al., 2018).

  • Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease : Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives as probes for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease, showing high affinity and potential as diagnostic tools (Cui et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxybenzyl alcohol, indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and it is harmful to aquatic life . It’s important to note that the safety and hazards of “2-(4-Methoxybenzyl)benzo[d]oxazole” may vary.

Future Directions

Oxazoles and their derivatives, including “2-(4-Methoxybenzyl)benzo[d]oxazole”, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . Their wide spectrum of biological activities has drawn the attention of researchers around the globe .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYNJXSRJPAUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328014
Record name Benzoxazole, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyl)benzo[d]oxazole

CAS RN

101554-05-6
Record name Benzoxazole, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PR Boggu, E Venkateswararao, M Manickam… - Bioorganic & medicinal …, 2016 - Elsevier
For finding the novel inhibitor of nuclear factor κB activity, a series of benzimidazole derivatives were rationally designed, synthesized and systematically studied for their in vitro …
Number of citations: 33 www.sciencedirect.com
T Zhi, Z Baoli, W Jieping, W Chaoli… - Chinese Journal of …, 2021 - sioc-journal.cn
The synthesis of useful 2-acyl benzoxazoles has been realized via the tandem methylene C—H oxygenation and oxazole annulation of N-(o-hydroxyphenyl) phenylacetamides via …
Number of citations: 9 sioc-journal.cn
S Rezazadeh, B Akhlaghinia… - Australian Journal of …, 2014 - CSIRO Publishing
A new and efficient method for preparation of benzimidazoles, benzoxazoles, and benzothiazoles from reactions of different carboxylic acids with o-phenylenediamine, o-aminophenol, …
Number of citations: 23 www.publish.csiro.au
J Kumar, E Suresh, S Bhadra - The Journal of Organic Chemistry, 2020 - ACS Publications
A unique α-amination approach using various anilines has been developed for arylacetic acids via adaptation as benzazoles. The reaction proceeds through a single electron transfer …
Number of citations: 10 pubs.acs.org
涂志, 赵保丽, 万结平, 王超莉, 刘云云 - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: chemliuyunyun@jxnu.edu.cn; wangchaoli123@163.com Received …
Number of citations: 3 sioc-journal.cn

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